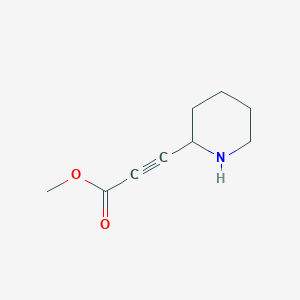

Methyl3-(piperidin-2-yl)propiolate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-(piperidin-2-yl)propiolate is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(piperidin-2-yl)propiolate typically involves the reaction of piperidine with propiolic acid or its derivatives under specific conditions. One common method includes the esterification of 3-(piperidin-2-yl)propionic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of Methyl 3-(piperidin-2-yl)propiolate may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

化学反応の分析

Types of Reactions

Methyl 3-(piperidin-2-yl)propiolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives, which can be further utilized in various synthetic applications .

科学的研究の応用

Methyl 3-(piperidin-2-yl)propiolate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of Methyl 3-(piperidin-2-yl)propiolate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the application .

類似化合物との比較

Similar Compounds

Piperidine: A simpler structure with a wide range of applications in organic synthesis and drug development.

Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.

Evodiamine: Another piperidine derivative with potential anticancer activity.

Uniqueness

Methyl 3-(piperidin-2-yl)propiolate is unique due to its ester functionality, which provides additional reactivity and versatility in synthetic applications. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .

生物活性

Methyl 3-(piperidin-2-yl)propiolate is an organic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Methyl 3-(piperidin-2-yl)propiolate is characterized by a piperidine ring attached to a propiolate moiety. Its molecular formula is C11H13N, with a molecular weight of approximately 175.23 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity.

The biological activity of methyl 3-(piperidin-2-yl)propiolate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The piperidine ring plays a crucial role in modulating neurotransmission and influencing various biochemical pathways. Current research suggests that the compound may act as both an agonist and antagonist at certain receptors, thereby affecting cellular processes.

Biological Activity Overview

Research has indicated that methyl 3-(piperidin-2-yl)propiolate exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and modulation of cell cycle proteins.

- Antimicrobial Properties : The compound shows promise against various bacterial strains, indicating potential applications in treating infections.

- Neuropharmacological Effects : Investigations into its effects on the central nervous system reveal potential analgesic properties comparable to known opioids.

Research Findings

Several studies have evaluated the biological activity of methyl 3-(piperidin-2-yl)propiolate. Below are key findings from notable research:

-

Anticancer Studies :

- A study evaluated the compound's effect on breast cancer cell lines, demonstrating significant inhibition of cell growth with an IC50 value of 15 µM after 48 hours of treatment .

- Another investigation indicated that methyl 3-(piperidin-2-yl)propiolate induced apoptosis in lung cancer cells via the mitochondrial pathway .

-

Antimicrobial Activity :

- In vitro tests showed that the compound exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Further exploration revealed effectiveness against certain fungal pathogens, suggesting broader antimicrobial potential.

-

Neuropharmacological Effects :

- Animal models demonstrated that methyl 3-(piperidin-2-yl)propiolate produced analgesic effects comparable to morphine in tail immersion tests, with an ED50 value of 25 mg/kg .

- The neurotoxic effects were reversible with naloxone administration, confirming opioid receptor involvement in its mechanism .

Comparative Analysis with Similar Compounds

To better understand the significance of methyl 3-(piperidin-2-yl)propiolate, it can be compared with structurally similar compounds:

| Compound Name | Biological Activity | IC50/ED50 Values |

|---|---|---|

| Methyl 3-(piperidin-3-yl)propiolate | Anticancer, Antimicrobial | IC50 = 15 µM (cancer), MIC = 32 µg/mL (bacteria) |

| Fentanyl Analog | Analgesic | ED50 = 20 µg/kg |

| Piperine | Antioxidant, Anti-inflammatory | Various (specific studies needed) |

Case Studies

-

Case Study on Cancer Cell Lines :

A recent study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of methyl 3-(piperidin-2-yl)propiolate derivatives. The derivatives showed enhanced anticancer activity compared to the parent compound, indicating structure-activity relationships that warrant further exploration . -

Clinical Implications :

Clinical trials are underway to assess the safety and efficacy of methyl 3-(piperidin-2-yl)propiolate in pain management therapies. Early results suggest a favorable safety profile compared to traditional opioids, potentially addressing concerns related to opioid addiction.

特性

分子式 |

C9H13NO2 |

|---|---|

分子量 |

167.20 g/mol |

IUPAC名 |

methyl 3-piperidin-2-ylprop-2-ynoate |

InChI |

InChI=1S/C9H13NO2/c1-12-9(11)6-5-8-4-2-3-7-10-8/h8,10H,2-4,7H2,1H3 |

InChIキー |

QGVCQAVRDZBLHH-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C#CC1CCCCN1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。